
Methyl 4-oxohex-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxohex-5-ynoate, also known as 5-Hexynoic acid, 4-oxo-, methyl ester, is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is a yellow to colorless liquid with a boiling point of 61-62 °C at 0.2 Torr . This compound is of interest due to its unique structure, which includes both an alkyne and a ketone functional group.
Méthodes De Préparation
Methyl 4-oxohex-5-ynoate can be synthesized through various synthetic routes. One common method involves the esterification of 5-Hexynoic acid with methanol in the presence of a strong acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired ester product. Industrial production methods may involve continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-oxohex-5-ynoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-oxohex-5-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne and ketone groups.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which Methyl 4-oxohex-5-ynoate exerts its effects involves interactions with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. These interactions are crucial in pathways involving enzyme catalysis and molecular recognition.
Comparaison Avec Des Composés Similaires
Methyl 4-oxohex-5-ynoate can be compared with other similar compounds such as:
Methyl 4-oxopentanoate: Lacks the alkyne group, making it less reactive in certain types of reactions.
Methyl 4-oxohept-5-ynoate: Has a longer carbon chain, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its combination of alkyne and ketone functional groups, providing a versatile platform for various chemical transformations.
Propriétés
Numéro CAS |
118622-32-5 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
methyl 4-oxohex-5-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h1H,4-5H2,2H3 |
Clé InChI |
OUXJZOJDHRKONT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
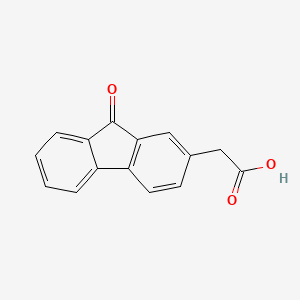
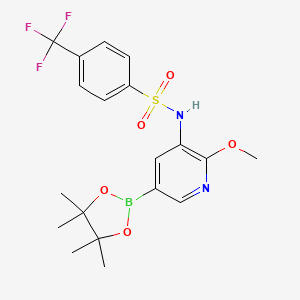


![7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14127547.png)
![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
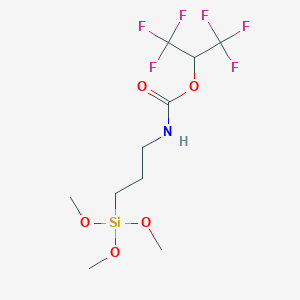
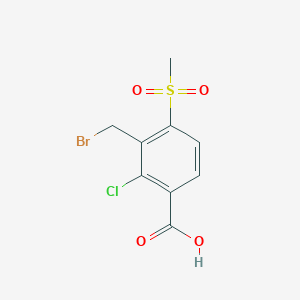

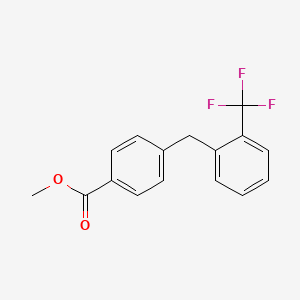
![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)

